1-(1-Adamantyl)propan-1-amine
Overview
Description
1-(1-Adamantyl)propan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C13H23N and its molecular weight is 193.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-Aminoketones of the Adamantane Series
This research involved the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction. It demonstrates the application of 1-(1-Adamantyl)propan-1-amine in synthesizing aminoketones, which are valuable in medicinal chemistry (Makarova et al., 2002).
Antiviral Activity of Adamantyl-Containing Aminoketones
This study explores the antiviral properties of adamantyl-containing aminoketones and their derivatives. It highlights the potential of these compounds, derived from this compound, in antiviral applications (Makarova et al., 2003).
One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride
This paper discusses a one-pot synthesis method for 1-adamantylhydrazine, highlighting the versatility of this compound as an intermediate in the synthesis of biologically active compounds (Bossmann et al., 2020).
Supramolecular Complexes with β-Cyclodextrin
Research on novel anilines bearing 1-adamantyl substituents synthesized from 1-adamantyl (nitrophenyl) ketones, shows the use of this compound in drug modification. The study investigates their complexes with β-cyclodextrin (Vícha et al., 2011).
Antimicrobial Activity of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol
This paper describes the synthesis of certain compounds from this compound and their high level of antimicrobial activity (Korotkii et al., 2009).
Adamantyl Compounds in Spin Labelled Multilamellar Liposomes
This study investigates the interactions of adamantyl molecules, including 3-(adamantan-1-yl)propan-1-aminium chloride, with multilayer liposomes. It highlights the influence of adamantyl compounds on molecular motions in liposomes (Mirosavljević et al., 2014).
Neuroprotective Agents Synthesis
A series of fluorescent heterocyclic adamantane amines were synthesized, exhibiting neuroprotective activity and potential as ligands for neurological assay development (Joubert et al., 2011).
Safety and Hazards
Future Directions
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a topic of ongoing research . The unique properties of adamantyl-substituted polymers, such as extremely high glass transition temperatures and high thermal stability, make them promising materials for future applications .
Mechanism of Action
Target of Action
Adamantane derivatives, which include 1-(1-adamantyl)propan-1-amine, are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It’s worth noting that biogenic amines, which include this compound, are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
The adamantane derivatives have been shown to possess unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is known to involve radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .
Biochemical Analysis
Biochemical Properties
1-(1-Adamantyl)propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with sigma receptors, particularly sigma-1 receptors, which are involved in modulating different proteins, including N-methyl-D-aspartate receptors and calcium ion channels . These interactions can influence various cellular processes and have potential therapeutic implications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sigma-1 receptors can lead to changes in calcium ion flux and modulation of neurotransmitter release, impacting neuronal cells . Additionally, its high lipophilicity enhances its permeability and adsorption in cell membranes, facilitating its cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s adamantane structure allows it to fit into hydrophobic pockets of proteins, enhancing its binding affinity. It has been observed to inhibit certain enzymes and modulate receptor activity, leading to downstream effects on cellular signaling pathways . These interactions can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged modulation of receptor activity and enzyme inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as neuroprotection and modulation of neurotransmitter release . At higher doses, toxic or adverse effects can occur, including disruption of cellular homeostasis and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence its localization and accumulation within specific tissues, impacting its overall distribution and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within cellular membranes and organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes and signaling pathways.
Properties
IUPAC Name |
1-(1-adamantyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPSOUZGYPZAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975615 | |
Record name | 1-(Adamantan-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60196-90-9 | |
Record name | Adapromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adapromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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